Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate
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Overview
Description
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a chemical compound with the molecular formula C10H13N3O5 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate typically involves the nitration of a pyrrole derivative followed by esterification and amidation reactions. The general synthetic route can be summarized as follows:
Nitration: The starting material, pyrrole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitropyrrole.
Esterification: The 4-nitropyrrole is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-nitro-1H-pyrrole-2-carboxylate.
Amidation: Finally, the ester is reacted with 4-aminobutanoic acid under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 4-(4-amino-1H-pyrrole-2-carboxamido)butanoate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoic acid and methanol.
Scientific Research Applications
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate would depend on its specific application and the biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrole ring may also interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitro-1H-pyrrole-2-carboxylate: A closely related compound with similar chemical properties but lacking the butanoate moiety.
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: Another derivative with a methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
Uniqueness
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is unique due to the presence of both the nitro group and the butanoate moiety, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups may provide distinct properties compared to other pyrrole derivatives.
Biological Activity
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoate is a pyrrole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrrole ring with a nitro group and a carboxamide functional group, which contribute to its chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃O₄. The presence of the nitro group enhances its electron-withdrawing capabilities, which can influence its interaction with biological targets. The carboxamide group is also significant as it can participate in hydrogen bonding, enhancing the compound's binding affinity to various receptors or enzymes.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₉H₁₃N₃O₄ | Nitro group increases electron-withdrawing effects |
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate | C₉H₁₃N₃O₄ | Lacks the nitro substitution but retains similar core structure |
Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate | C₁₁H₁₃N₃O₃ | Contains a cyano group enhancing reactivity |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have shown that pyrrole derivatives, including this compound, can inhibit the growth of various cancer cell lines. The mechanism often involves the disruption of cellular processes related to proliferation and apoptosis.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially acting as an agonist for cannabinoid receptors, which are known to play a role in pain and inflammation management.
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of pyrrole derivatives demonstrated that this compound exhibited significant cytotoxicity against mouse mammary carcinoma FM3A cells. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the interaction of this compound with cannabinoid receptors. Binding affinity studies revealed that it could modulate receptor activity, suggesting potential therapeutic applications in managing inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
In antimicrobial assessments, this compound displayed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, making it a candidate for further development in antibiotic therapies .
Properties
Molecular Formula |
C10H13N3O5 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
methyl 4-[(4-nitro-1H-pyrrole-2-carbonyl)amino]butanoate |
InChI |
InChI=1S/C10H13N3O5/c1-18-9(14)3-2-4-11-10(15)8-5-7(6-12-8)13(16)17/h5-6,12H,2-4H2,1H3,(H,11,15) |
InChI Key |
REYJNWJOSHKVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC(=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
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